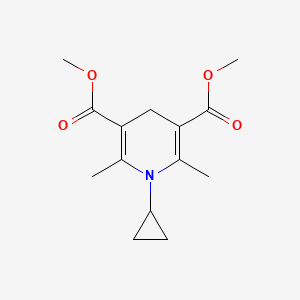![molecular formula C14H27NO2 B1444129 1,1'-[Iminodi(methylene)]dicyclohexanol CAS No. 854434-51-8](/img/structure/B1444129.png)
1,1'-[Iminodi(methylene)]dicyclohexanol
Übersicht
Beschreibung
1,1'-[Iminodi(methylene)]dicyclohexanol, commonly known as IDMC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. IDMC is a white crystalline solid that is soluble in water and organic solvents. It has been widely studied for its potential applications in various fields, including medicine, biology, and chemistry.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
One area of application is in the field of catalysis, where bis(imino)pyridine cobalt complexes demonstrate efficacy in hydroboration reactions. These reactions proceed with high activity and anti-Markovnikov selectivity, enabling the hydroboration of sterically hindered substrates such as 1-methylcyclohexene and α-pinene. This process is crucial for the hydrofunctionalization of remote C-H bonds, offering a convenient method for modifying organic molecules (Obligacion & Chirik, 2013).
Synthesis and Structural Analysis
The synthesis and characterization of heteroditopic imino N-heterocyclic carbenes present another application. These compounds act as chelating ligands in homogeneous catalysis, showcasing the importance of structural design in enhancing catalytic performance. The study introduces sulfur, selenium, and tungsten tetracarbonyl derivatives, fully characterized by various spectroscopic methods, highlighting their potential in catalysis and material science (Steiner et al., 2005).
Coordination Chemistry and Metal Complexes
In coordination chemistry, N-substituted iminodi(methylenephosphonic) acids demonstrate high complexation efficiency towards divalent metal ions. This specificity is attributed to the dinegatively charged phosphonate groups and the imino nitrogen in their structure. The study of these ligands' coordination properties is vital for understanding their role in biological systems and potential applications in metal recovery and catalysis (Kurzak & Kamecka, 2003).
Material Science and Polymer Chemistry
The role of similar compounds extends into material science, particularly in the synthesis of polymers. The research on zinc-catalyzed copolymerization of cyclohexene oxide and carbon dioxide investigates the reaction mechanisms and chain microstructure of polycyclohexene carbonate. This study not only contributes to understanding polymerization processes but also explores sustainable methods for producing polymers from carbon dioxide, underlining the environmental relevance of these catalysts (van Meerendonk et al., 2005).
Eigenschaften
IUPAC Name |
1-[[(1-hydroxycyclohexyl)methylamino]methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c16-13(7-3-1-4-8-13)11-15-12-14(17)9-5-2-6-10-14/h15-17H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMAYGOGVWTUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCC2(CCCCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hcl](/img/structure/B1444049.png)




![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B1444056.png)




![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hcl](/img/structure/B1444061.png)
![Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B1444064.png)